molecular formula C9H12BrN3 B1286014 1-(5-Bromopyridin-2-yl)piperazine CAS No. 73406-97-0

1-(5-Bromopyridin-2-yl)piperazine

Cat. No. B1286014
CAS RN: 73406-97-0
M. Wt: 242.12 g/mol
InChI Key: UBJBNGGYLBVCJF-UHFFFAOYSA-N
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Patent
US05883094

Procedure details

A mixture of 5.0 g of 1-t-butoxycarbonyl piperazine, 6.36 gm of 2,5-dibromopyridine and 10.4 gm diisopropylethylamine in 50 ml of 1-methyl-2-pyrolidinone is kept for 12 hours at 150° C. Upon cooling to ambient temperature and addition of 10 ml water, the mixture is acidified with concentrated hydrochloric acid heated for 15 minutes and upon cooling extracted 2×5 ml ethyl ether. The aqueous layer is then neutralized with aqueous ammonium hydroxide solution and extracted with ethyl acetate. The ethyl acetate extract is collected, washed with 20 ml water and dried over Na2SO4. The crude product (4.3 gm) obtained after removing the solvents solidifies upon standing. This material is used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.BrC1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][N:16]=1.C(N(C(C)C)CC)(C)C.Cl>CN1CCCC1=O.O>[Br:21][C:18]1[CH:19]=[CH:20][C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[N:16][CH:17]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
6.36 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
10.4 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
EXTRACTION
Type
EXTRACTION
Details
extracted 2×5 ml ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with 20 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.